molecular formula C20H16F3N3O3 B1242138 Cetefloxacin

Cetefloxacin

Cat. No.: B1242138
M. Wt: 403.4 g/mol
InChI Key: LTDOHCZUKCZDEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Cetefloxacin involves multiple steps, starting from the preparation of key intermediates. One common synthetic route includes the use of tetrafluorobenzoic acid as a raw material. The process involves the addition of a solvent to the crude compound, followed by the addition of aminopropanol. The reaction mixture is then subjected to cyclization and further reactions with N-methylpiperazine . The final product is obtained after purification and crystallization steps.

Chemical Reactions Analysis

Cetefloxacin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cetefloxacin has a wide range of scientific research applications:

Mechanism of Action

Cetefloxacin exerts its antibacterial effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. By inhibiting these enzymes, this compound prevents the supercoiling and replication of bacterial DNA, leading to bacterial cell death .

Properties

IUPAC Name

7-(3-amino-2-methylazetidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O3/c1-9-15(24)8-25(9)18-6-17-11(5-14(18)23)19(27)12(20(28)29)7-26(17)16-3-2-10(21)4-13(16)22/h2-7,9,15H,8,24H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDOHCZUKCZDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869918
Record name 7-(3-Amino-2-methylazetidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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